molecular formula C9H10O4S B8349162 2-Methoxy-5-methYlsulfinylbenzoic acid CAS No. 4816-24-4

2-Methoxy-5-methYlsulfinylbenzoic acid

Cat. No.: B8349162
CAS No.: 4816-24-4
M. Wt: 214.24 g/mol
InChI Key: XQPPSAOBIFDIGU-UHFFFAOYSA-N
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Description

2-Methoxy-5-methylsulfinylbenzoic acid is a benzoic acid derivative of interest in organic synthesis and medicinal chemistry research. The methylsulfinyl moiety is a key functional group that can influence the compound's electronic properties and solubility, making it a potential intermediate for developing novel molecules. Researchers utilize this scaffold in the design and synthesis of potential pharmacologically active compounds. Evidence from scientific literature indicates that benzoic acid derivatives containing methoxy and methylsulfone groups (a related oxidation state) have been investigated for their anti-inflammatory properties and potential selectivity against the COX-2 enzyme . The sulfinyl group can serve as an intermediate, offering a pathway to further chemical modifications, such as oxidation to the corresponding sulfone. As a result, this compound holds value for constructing more complex chemical entities, particularly in the field of drug discovery. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions. .

Properties

CAS No.

4816-24-4

Molecular Formula

C9H10O4S

Molecular Weight

214.24 g/mol

IUPAC Name

2-methoxy-5-methylsulfinylbenzoic acid

InChI

InChI=1S/C9H10O4S/c1-13-8-4-3-6(14(2)12)5-7(8)9(10)11/h3-5H,1-2H3,(H,10,11)

InChI Key

XQPPSAOBIFDIGU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)C)C(=O)O

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

1.1 Antimicrobial Activity

Research indicates that compounds with sulfinyl and sulfonyl groups exhibit significant antimicrobial properties. For instance, derivatives of 2-methoxy-5-methylsulfinylbenzoic acid have been tested against various bacterial strains, demonstrating efficacy comparable to standard antibiotics.

A study highlighted the synthesis of sulfonamide derivatives that exhibited potent antibacterial and antifungal activities. The synthesized compounds were tested against pathogens such as Staphylococcus aureus and Candida albicans, showing promising results in inhibiting their growth .

Table 1: Antimicrobial Efficacy of Sulfonamide Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus10 µg/mL
Methyl 2-methoxy-5-sulfamoylbenzoateEscherichia coli15 µg/mL
Methyl 5-sulfamoyl-o-anisateCandida albicans12 µg/mL

1.2 Anti-inflammatory Properties

The compound has been implicated in the modulation of inflammatory responses. Research on aryl sulfoxides has identified their role as monoacylglycerol lipase inhibitors, which are crucial in managing pain and inflammation. For example, a study demonstrated that the aryl sulfoxide LEI-515 reduced neuropathic pain in preclinical models by inhibiting monoacylglycerol lipase activity . This suggests that derivatives of this compound could similarly affect inflammatory pathways.

Biochemical Applications

2.1 Enzyme Inhibition Studies

The structure-activity relationship (SAR) studies involving aryl sulfoxides have provided insights into enzyme inhibition mechanisms relevant to drug design. The inhibition of monoacylglycerol lipase is particularly noteworthy since it plays a significant role in the endocannabinoid system, influencing pain perception and inflammation .

Table 2: Inhibition Potency of Aryl Sulfoxides

CompoundIC50 (nM)Target Enzyme
LEI-515630Monoacylglycerol Lipase
This compoundTBDTBD

Environmental Applications

3.1 Pesticide Development

The structural attributes of sulfonamide compounds have led to their exploration in agricultural applications as potential pesticides. Research indicates that these compounds can serve as effective agents against agricultural pests due to their biochemical properties .

Case Studies

4.1 Clinical Trials and Preclinical Models

Several studies have moved towards clinical applications, focusing on the therapeutic potential of compounds derived from or related to this compound. For instance, a compound similar to this has been evaluated for its efficacy in treating chronic pain conditions in animal models, showing significant reductions in pain levels without adverse effects on the central nervous system .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural analogs based on substituents, molecular data, and applications:

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
2-Methoxy-5-methylsulfonylbenzoic acid -SO₂CH₃ C₉H₁₀O₅S 230.24 50390-76-6 Pharmaceutical intermediate
2-Methoxy-5-sulfamoylbenzoic acid -SO₂NH₂ C₈H₉NO₅S 231.23 22117-85-7 Synthesis of Sulpiride
2-Methoxy-5-(ethylsulfonyl)benzoic acid -SO₂C₂H₅ C₁₀H₁₂O₅S 244.26 614-75-5 Agrochemical research
5-Methoxysalicylic acid -OH, -OCH₃ (Position 2) C₈H₈O₄ 168.15 2612-02-4 Natural product isolation

Physicochemical Properties

  • Acidity : Sulfonyl and sulfamoyl groups are strongly electron-withdrawing, increasing the acidity of the benzoic acid moiety compared to methoxy or hydroxy substituents. For example, 2-methoxy-5-sulfamoylbenzoic acid (pKa ~1.5–2.5) is more acidic than 5-methoxysalicylic acid (pKa ~3.5) .
  • Solubility : Sulfonyl derivatives (e.g., 50390-76-6) exhibit moderate solubility in polar aprotic solvents like DMSO and DMF, while sulfamoyl analogs (e.g., 22117-85-7) show higher aqueous solubility due to hydrogen bonding .

Pharmacological and Industrial Relevance

  • Pharmaceuticals : Sulfamoyl derivatives are intermediates in antipsychotics (e.g., Sulpiride) , while sulfonyl analogs are used in anti-inflammatory and anticancer agents .
  • Agrochemicals : Ethylsulfonyl derivatives (e.g., 614-75-5) serve as precursors for sulfonylurea herbicides .

Key Research Findings

Reactivity Differences : Sulfamoyl groups (-SO₂NH₂) undergo nucleophilic substitution more readily than sulfonyl groups (-SO₂CH₃), enabling diverse derivatization in drug design .

Stability : Sulfonyl derivatives exhibit greater thermal and oxidative stability compared to sulfinyl analogs, making them preferable for industrial applications .

Biological Activity : The sulfamoyl group in 22117-85-7 enhances binding to dopamine D2 receptors in Sulpiride, whereas sulfonyl groups in 50390-76-6 modulate COX-2 inhibition .

Preparation Methods

Bromination

Procedure :

  • Reactants : 2-Methoxybenzoic acid, bromine (Br₂) or N-bromosuccinimide (NBS).

  • Conditions : Catalyzed by FeBr₃ in dichloromethane at 0–5°C.

  • Outcome : Forms 2-methoxy-5-bromobenzoic acid .

Thiolation

Procedure :

  • Reactants : 2-Methoxy-5-bromobenzoic acid, thiourea or sodium hydrosulfide (NaSH).

  • Conditions : Reflux in ethanol/water mixture for 6–8 hours.

  • Mechanism : Nucleophilic aromatic substitution replaces bromine with -SH.

  • Yield : ~70–75%.

Key Data :

ParameterValue
Reaction Temperature80–85°C (reflux)
SolventEthanol/water (3:1)
Thiolating AgentThiourea

Alkylation to Methylthio Group (-SMe)

The mercapto group is alkylated to a methylthio (-SMe) moiety using dimethyl sulfate.

Procedure :

  • Reactants : 2-Methoxy-5-mercaptobenzoic acid, dimethyl sulfate, NaOH.

  • Conditions : Stirring at 20–25°C for 4–6 hours in aqueous medium.

  • Mechanism : The thiolate ion (generated via NaOH) reacts with dimethyl sulfate in an SN2 reaction.

  • Yield : ~80–85%.

Key Data :

ParameterValue
pH10–12 (alkaline)
Reaction Time4–6 hours
ByproductSodium sulfate

Oxidation to Methylsulfinyl (-SOCH₃)

The final step involves oxidizing the methylthio group to the methylsulfinyl (-SOCH₃) moiety. Sodium periodate (NaIO₄) is employed to achieve controlled oxidation without over-oxidation to sulfone.

Procedure :

  • Reactants : 2-Methoxy-5-methylthiobenzoic acid, NaIO₄.

  • Conditions : Stirring in water at 40–50°C for 2–3 hours.

  • Mechanism : Periodate abstracts a sulfur-bound hydrogen, forming a sulfoxide.

  • Yield : ~75–80%.

Key Data :

ParameterValue
Oxidizing AgentSodium periodate
Temperature40–50°C
Reaction Time2–3 hours

Alternative Pathways and Modifications

Direct Sulfonation-Reduction Route

An alternative method involves sulfonation of 2-methoxybenzoic acid using chlorosulfonic acid, followed by reduction to the thiol. However, this route is less favored due to lower yields (~60%) and harsher conditions.

Characterization and Quality Control

The final product is characterized via:

  • Melting Point : 124.5–125.5°C.

  • IR Spectroscopy : Peaks at 1,250 cm⁻¹ (S=O stretch) and 1,690 cm⁻¹ (C=O stretch).

  • NMR : δ 3.3 ppm (singlet, -OCH₃), δ 2.9 ppm (singlet, -SOCH₃).

Industrial-Scale Considerations

Large-scale production prioritizes:

  • Cost-Efficiency : Dimethyl sulfate and NaIO₄ are economical oxidants.

  • Waste Management : Neutralization of acidic/byproduct streams is critical.

  • Safety : Handling dimethyl sulfate (toxic) and NaIO₄ (oxidizer) requires strict protocols.

Q & A

Q. How can I synthesize 2-Methoxy-5-methylsulfinylbenzoic acid with high purity for crystallographic studies?

Methodological Answer: The synthesis typically involves sulfinyl group introduction via controlled oxidation of a methylthio precursor. For example:

Start with 5-methylthio-2-methoxybenzoic acid.

Use meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C for selective sulfoxidation, minimizing overoxidation to sulfone derivatives.

Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) or HPLC (C18 column, 0.1% formic acid in water/acetonitrile gradient).
Purify via recrystallization from ethanol/water (yield ~70–85%, purity >95%) .

Q. What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm methoxy (δ3.84.0\delta \sim3.8–4.0 ppm) and sulfinyl (δ2.53.0\delta \sim2.5–3.0 ppm, split due to chirality) groups. Compare with sulfone/sulfide analogs to distinguish oxidation states .
  • HPLC-MS : Electrospray ionization (ESI) in negative mode for carboxylate detection; validate molecular ion [M-H]^- and fragmentation patterns .

Q. How should I handle stability challenges during storage?

Methodological Answer:

  • Store under inert gas (argon) at -20°C in amber vials to prevent sulfoxide reduction or oxidation.
  • Avoid moisture (hygroscopicity induces hydrolysis) and strong acids/bases (risk of demethylation or sulfinyl group rearrangement) .

Advanced Research Questions

Q. How can I resolve contradictions in crystallographic data for this compound’s polymorphs?

Methodological Answer:

  • Use SHELXL for refinement: Employ twin refinement (BASF parameter) if data shows pseudo-merohedral twinning.
  • Validate hydrogen bonding networks (e.g., carboxyl dimerization vs. sulfinyl-O interactions) using PLATON or Mercury .
  • Cross-reference with IR spectroscopy (carboxylic O-H stretch at ~2500–3000 cm1^{-1}) to confirm intermolecular interactions .

Q. What strategies optimize computational modeling of its reactivity in aqueous environments?

Methodological Answer:

  • DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to model sulfoxide’s chiral inversion barrier.
  • Solvent effects: Apply PCM (Polarizable Continuum Model) for water, analyzing sulfinyl group’s electrophilicity in hydrolysis pathways .
  • Validate with experimental kinetic studies (pH-dependent degradation rates at 25–40°C) .

Q. How do structural modifications (e.g., methoxy vs. ethoxy) affect its biological activity in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Synthesize analogs (e.g., 5-methylsulfinyl-2-ethoxybenzoic acid) and compare:
    • Enzyme inhibition assays : Test against COX-2 or tyrosinase (common targets for benzoic acid derivatives).
    • Molecular docking : Use AutoDock Vina to predict binding affinity changes due to methoxy/ethoxy steric effects .
  • Correlate sulfinyl chirality (R/S configuration) with activity via chiral HPLC separation and enantiomer-specific bioassays .

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